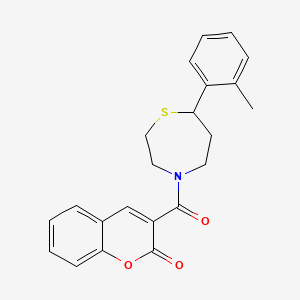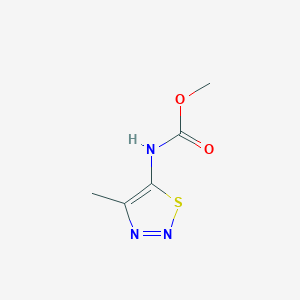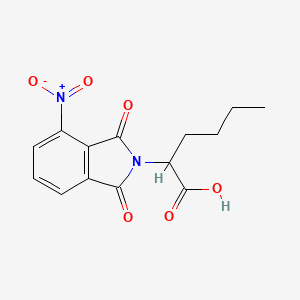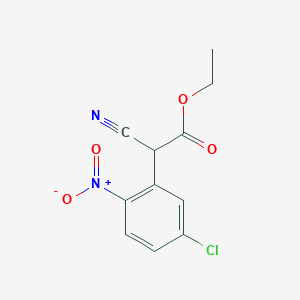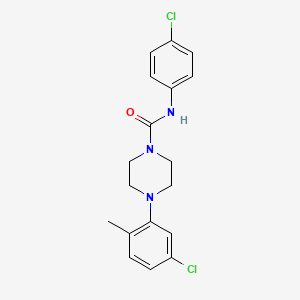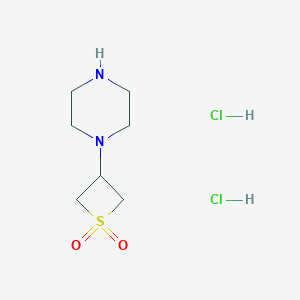
3-Piperazin-1-ylthietane 1,1-dioxide;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Piperazin-1-ylthietane 1,1-dioxide; dihydrochloride, also known as PTD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PTD is a heterocyclic compound that contains a piperazine ring and a thietane ring, making it an interesting molecule to study.
Scientific Research Applications
Synthesis and Characterization
The design and synthesis of novel derivatives that include piperazine structures are a significant area of study, contributing to the development of compounds with potential pharmacological activities. For instance, new derivatives of piperazine have been synthesized with the anticipation of discovering compounds with antidepressant and antianxiety properties, showcasing the versatility of piperazine as a core structure for developing new therapeutic agents (J. Kumar et al., 2017). Similarly, compounds featuring piperazine linkers have demonstrated potent antibacterial efficacies, highlighting their potential in addressing antibiotic resistance and infection control (Ahmed E. M. Mekky, S. Sanad, 2020).
Anticancer and Antimicrobial Activities
Research into the anticancer activities of piperazine derivatives has identified compounds with significant efficacy against various cancer cell lines, including bone cancer, suggesting the potential for developing new oncological treatments (G. Lv et al., 2019). Additionally, the exploration of antimicrobial properties has led to the discovery of piperazine compounds with promising antibacterial and antifungal activities, offering insights into new approaches for combating infectious diseases (M. Patil et al., 2019).
Environmental Applications
Piperazine compounds have also been studied for their environmental applications, particularly in the field of carbon dioxide capture. The stability and efficiency of piperazine as a solvent for post-combustion CO2 capture have been highlighted, underscoring its potential role in addressing climate change and reducing greenhouse gas emissions (S. Freeman et al., 2010).
properties
IUPAC Name |
3-piperazin-1-ylthietane 1,1-dioxide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S.2ClH/c10-12(11)5-7(6-12)9-3-1-8-2-4-9;;/h7-8H,1-6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSWUEUPFAPPQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2CS(=O)(=O)C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperazin-1-ylthietane 1,1-dioxide;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methylsulfonyl-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2921647.png)
![Diethyl 2-(4-ethoxyphenyl)-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B2921649.png)
![2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2921651.png)
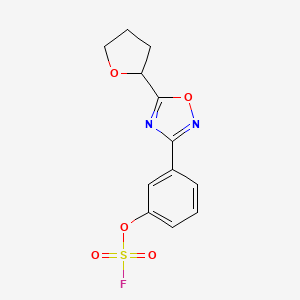
![3-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2921653.png)
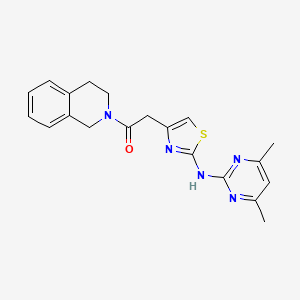
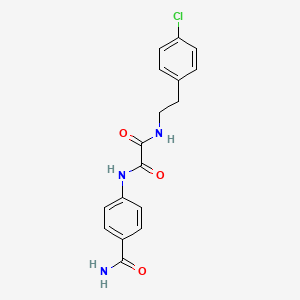
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2921659.png)
